(2,3-Dimethoxybenzyl)(4-methoxybenzyl)amine hydrobromide
CAS No.: 1609409-42-8
Cat. No.: VC8079132
Molecular Formula: C17H22BrNO3
Molecular Weight: 368.3
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1609409-42-8 |
|---|---|
| Molecular Formula | C17H22BrNO3 |
| Molecular Weight | 368.3 |
| IUPAC Name | N-[(2,3-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine;hydrobromide |
| Standard InChI | InChI=1S/C17H21NO3.BrH/c1-19-15-9-7-13(8-10-15)11-18-12-14-5-4-6-16(20-2)17(14)21-3;/h4-10,18H,11-12H2,1-3H3;1H |
| Standard InChI Key | GBUASOCDARUUKR-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CNCC2=C(C(=CC=C2)OC)OC.Br |
| Canonical SMILES | COC1=CC=C(C=C1)CNCC2=C(C(=CC=C2)OC)OC.Br |
Introduction
(2,3-Dimethoxybenzyl)(4-methoxybenzyl)amine hydrobromide is a chemical compound with the molecular formula . It is a derivative of benzylamine functionalized with methoxy groups on both aromatic rings. This compound is commonly used in synthetic organic chemistry and may have potential applications in medicinal chemistry due to its structural properties.
Structural Characteristics
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2D Structure: The compound consists of two benzyl groups substituted with methoxy groups at the 2,3-positions and the 4-position, respectively. These are linked via an amine group.
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3D Conformer: The three-dimensional structure includes spatial orientation of methoxy substituents, which may influence its reactivity and binding properties in biological systems.
Synthesis
The synthesis of (2,3-Dimethoxybenzyl)(4-methoxybenzyl)amine hydrobromide typically involves:
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Reacting a benzylamine derivative with appropriately substituted benzaldehydes under reductive amination conditions.
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The resulting amine is then treated with hydrobromic acid to form the hydrobromide salt.
Applications and Potential Uses
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Synthetic Applications:
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This compound serves as a precursor for more complex molecules in organic synthesis.
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It can be used as an intermediate in the preparation of pharmaceuticals or agrochemicals.
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Pharmacological Interest:
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Due to its structural similarity to bioactive amines, it may exhibit biological activity such as receptor binding or enzyme inhibition.
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Further studies are required to explore its potential as a lead compound in drug discovery.
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Analytical Data
| Technique | Observation |
|---|---|
| NMR Spectroscopy | Peaks corresponding to methoxy groups and aromatic protons confirm substitution patterns. |
| Mass Spectrometry | Molecular ion peak at , consistent with the molecular weight. |
| IR Spectroscopy | Characteristic bands for amine () and aromatic () stretches. |
Safety and Handling
As a chemical compound, (2,3-Dimethoxybenzyl)(4-methoxybenzyl)amine hydrobromide should be handled with care:
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Use appropriate personal protective equipment (PPE).
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Store in a cool, dry place away from incompatible substances such as strong oxidizing agents.
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